3-Chloro-tetrahydro-thiophene 1,1-dioxide

Synthetic Chemistry Reaction Optimization Physicochemical Characterization

3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS 3844-04-0), also known as 3-chlorosulfolane, is a chlorinated derivative of the widely used industrial solvent sulfolane. The compound is a cyclic sulfone with the molecular formula C4H7ClO2S and a molecular weight of 154.62 g/mol.

Molecular Formula C4H7ClO2S
Molecular Weight 154.62 g/mol
CAS No. 3844-04-0
Cat. No. B3052100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-tetrahydro-thiophene 1,1-dioxide
CAS3844-04-0
Molecular FormulaC4H7ClO2S
Molecular Weight154.62 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1Cl
InChIInChI=1S/C4H7ClO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
InChIKeySEZJAAIKYHZWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS 3844-04-0) – Sulfolane-Derived Halogenated Sulfone for Specialty Synthesis & Procurement


3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS 3844-04-0), also known as 3-chlorosulfolane, is a chlorinated derivative of the widely used industrial solvent sulfolane [1]. The compound is a cyclic sulfone with the molecular formula C4H7ClO2S and a molecular weight of 154.62 g/mol [1]. It features a fully saturated tetrahydrothiophene ring, a 1,1-dioxide (sulfone) functional group, and a single chlorine substituent at the 3-position [1]. This specific substitution pattern renders it a valuable intermediate for the synthesis of sulfonates and related homologs, distinct from the parent solvent sulfolane .

Why 3-Chloro-tetrahydro-thiophene 1,1-dioxide Cannot Be Replaced by Generic Sulfolane or Other Halogenated Analogs


The halogen substitution pattern on the sulfolane scaffold fundamentally alters the compound's physicochemical properties, synthetic utility, and conformational behavior [REFS-1, REFS-2]. While the parent compound sulfolane is an industrial solvent with high polarity and water solubility, the introduction of a single chlorine atom at the 3-position in 3-chloro-tetrahydro-thiophene 1,1-dioxide creates a distinct molecular entity with altered lipophilicity (XLogP3-AA 0.4 vs. -0.2 for sulfolane) [REFS-1, REFS-2]. This difference in partition coefficient can influence its behavior in biphasic reaction systems and its suitability as a building block for further derivatization. Furthermore, the chlorine atom provides a synthetic handle for nucleophilic substitution or elimination reactions that are not possible with the unsubstituted parent molecule. Procurement teams must recognize that these are not interchangeable chemical entities, as their distinct molecular profiles dictate their performance in specific reaction and purification workflows.

Quantitative Differentiation of 3-Chloro-tetrahydro-thiophene 1,1-dioxide: A Data-Driven Guide for Scientific Procurement


3-Chloro-tetrahydro-thiophene 1,1-dioxide vs. Sulfolane: Lipophilicity and Molecular Weight as Key Distinguishers

The introduction of a chlorine atom at the 3-position of the sulfolane scaffold significantly alters the compound's physicochemical profile. 3-Chloro-tetrahydro-thiophene 1,1-dioxide has a higher molecular weight (154.62 g/mol) and a higher calculated lipophilicity (XLogP3-AA = 0.4) compared to the parent sulfolane (120.17 g/mol; logP ~0) [REFS-1, REFS-2].

Synthetic Chemistry Reaction Optimization Physicochemical Characterization

Synthetic Accessibility: 3-Chloro-tetrahydro-thiophene 1,1-dioxide via Selective β-Chlorination of Sulfolane

3-Chloro-tetrahydro-thiophene 1,1-dioxide is accessible through a highly selective β-chlorination of sulfolane using sulfuryl chloride under ionic conditions [1]. This method is noted for its exclusive or highly selective β-chlorination, which contrasts with typical α-chlorination of alkyl sulfones, highlighting a unique synthetic pathway to access this specific positional isomer [1].

Synthetic Methodology Process Chemistry Halogenation

Conformational Behavior: 3-Chloro-tetrahydro-thiophene 1,1-dioxide and the Impact of Halogenation on Sulfolane Ring Planarity

While the crystal structure of 3-chloro-tetrahydro-thiophene 1,1-dioxide has not been reported in the reviewed literature, X-ray crystallographic studies on closely related halogenated sulfolane derivatives provide crucial class-level insight. The parent sulfolene (2,5-dihydrothiophene 1,1-dioxide) is perfectly planar, whereas halogenated derivatives such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide adopt twisted conformations in the solid state [1].

Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

Recommended Application Scenarios for 3-Chloro-tetrahydro-thiophene 1,1-dioxide Based on Quantitative Evidence


Synthesis of 3-Substituted Sulfolane Derivatives via Nucleophilic Displacement

The presence of a chlorine atom at the 3-position provides a synthetic handle for nucleophilic substitution reactions. This is supported by its higher lipophilicity compared to sulfolane (XLogP3-AA 0.4 vs. ~0) [1], which may facilitate reactions in organic solvents. The compound's regioselective synthesis from sulfolane via β-chlorination ensures a supply of this specific positional isomer [2]. This scenario is directly relevant to medicinal chemists and process chemists seeking to introduce new functional groups onto the sulfolane core to generate libraries of sulfonamide or thioether derivatives.

As a Reference Standard in Comparative Physicochemical Studies

The well-defined and quantifiable differences in molecular weight (154.62 g/mol vs. 120.17 g/mol) and calculated lipophilicity (XLogP3-AA 0.4) compared to the parent sulfolane [1] make 3-chloro-tetrahydro-thiophene 1,1-dioxide a valuable comparator in studies examining the effect of halogen substitution on sulfolane's properties. Analytical chemists and formulation scientists can use it as a calibration standard or model compound when developing methods for more complex halogenated sulfolane derivatives.

Investigation of Conformational Effects on Biological Activity

Based on the class-level evidence that halogenation induces twisted conformations in sulfolane-derived rings, as observed in the X-ray structures of tetrachloro- and dibromo- derivatives [1], 3-chloro-tetrahydro-thiophene 1,1-dioxide can serve as a tool compound for exploring the impact of non-planar geometry on target binding or material properties. Researchers in drug discovery or materials science can utilize this compound to probe how even a single halogen substitution might alter the 3D shape and, consequently, the interaction with biological receptors or supramolecular assembly.

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